
6-methoxy-1-propan-2-ylindole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-methoxy-1-propan-2-ylindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 6th position, an isopropyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-propan-2-ylindole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The specific conditions for this synthesis include:
Reagents: Phenylhydrazine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid)
Conditions: Refluxing the reaction mixture for several hours
Another method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 3rd position of the indole ring. The conditions for this reaction include:
Reagents: Indole, DMF (dimethylformamide), POCl3 (phosphorus oxychloride)
Conditions: Stirring the reaction mixture at low temperature
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
6-methoxy-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reflux conditions
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nucleophiles such as amines or thiols, in the presence of a base
Major Products Formed
Oxidation: 6-methoxy-1-(propan-2-yl)-1H-indole-3-carboxylic acid
Reduction: 6-methoxy-1-(propan-2-yl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学的研究の応用
6-methoxy-1-propan-2-ylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-methoxy-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
6-methoxy-1H-indole-3-carbaldehyde: Lacks the isopropyl group at the 1st position.
1-(propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 6th position.
6-methoxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at the 3rd position.
Uniqueness
6-methoxy-1-propan-2-ylindole-3-carbaldehyde is unique due to the presence of both the methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
6-methoxy-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-5-4-11(16-3)6-13(12)14/h4-9H,1-3H3 |
InChIキー |
MEEMBJHYZDKICF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)OC)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



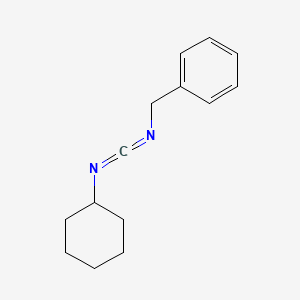

![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
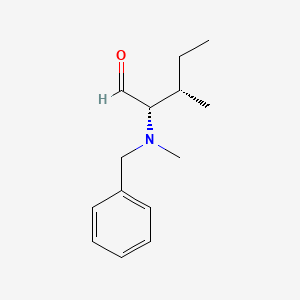

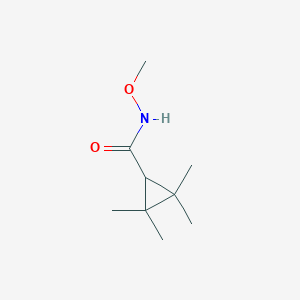
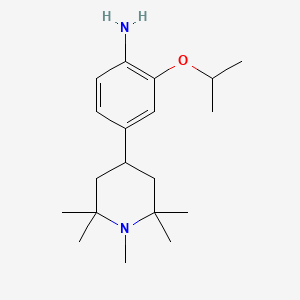
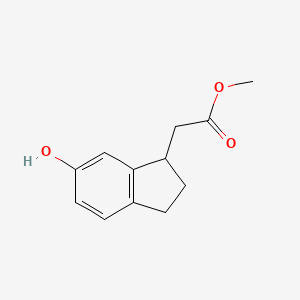
![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B8671883.png)
